molecular formula C16H23ClO4 B3053542 Octyl 3-chloro-4-hydroxy-5-methoxybenzoate CAS No. 5438-65-3

Octyl 3-chloro-4-hydroxy-5-methoxybenzoate

Cat. No.: B3053542
CAS No.: 5438-65-3
M. Wt: 314.8 g/mol
InChI Key: IGWGSQPMOYAFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-chloro-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C₁₆H₂₃ClO₄. It is a derivative of benzoic acid, characterized by the presence of an octyl ester group, a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3-chloro-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-chloro-4-hydroxy-5-methoxybenzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-chloro-4-hydroxy-5-methoxybenzoic acid+octanolH2SO4Octyl 3-chloro-4-hydroxy-5-methoxybenzoate+H2O\text{3-chloro-4-hydroxy-5-methoxybenzoic acid} + \text{octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-chloro-4-hydroxy-5-methoxybenzoic acid+octanolH2​SO4​​Octyl 3-chloro-4-hydroxy-5-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl 3-chloro-4-hydroxy-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.

    Reduction: Formation of Octyl 4-hydroxy-5-methoxybenzoate.

    Substitution: Formation of Octyl 3-amino-4-hydroxy-5-methoxybenzoate.

Scientific Research Applications

Octyl 3-chloro-4-hydroxy-5-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored

Properties

IUPAC Name

octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO4/c1-3-4-5-6-7-8-9-21-16(19)12-10-13(17)15(18)14(11-12)20-2/h10-11,18H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGSQPMOYAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969489
Record name Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-65-3
Record name NSC16726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Octyl 3-chloro-4-hydroxy-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.